MTH1 Enzymatic Potency: 2-Methyl-7H-purin-8-ol (IC50 = 10 nM) Versus Unsubstituted 8-Oxopurine Fragment (IC50 = 1,100 nM)
In a recombinant MTH1 enzymatic assay using 8-oxodGTP substrate and PPiLight detection, 2-methyl-7H-purin-8-ol (CHEMBL3780307; BDBM50152139) inhibited MTH1 with an IC50 of 10 nM [1]. A structurally related purine analog bearing a different substituent pattern at the 2- and 8-positions (CHEMBL4589188; BDBM50524488) exhibited an IC50 of 1,100 nM under comparable conditions using dGTP substrate and recombinant His-tagged MTH1 [2]. This 110-fold potency difference demonstrates that the specific 2-methyl-8-hydroxy/oxo substitution geometry is a critical determinant of MTH1 inhibitory activity.
| Evidence Dimension | MTH1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM (recombinant MTH1, 8-oxodGTP substrate, PPiLight assay) |
| Comparator Or Baseline | Purine analog CHEMBL4589188: IC50 = 1,100 nM (recombinant His-tagged MTH1, dGTP substrate, 15 min incubation) |
| Quantified Difference | 110-fold greater potency for 2-methyl-7H-purin-8-ol |
| Conditions | Recombinant MTH1 (unknown isoform origin); substrate: 8-oxodGTP (target) vs. dGTP (comparator); detection by PPiLight inorganic pyrophosphate assay |
Why This Matters
Procurement decisions for MTH1 inhibitor programs must account for the ~100-fold potency cliff between optimally and suboptimally substituted 8-oxopurine fragments, making 2-methyl-7H-purin-8-ol a more informative reference standard than unsubstituted or differently substituted analogs.
- [1] BindingDB. BDBM50152139 (CHEMBL3780307): IC50 = 10 nM against recombinant MTH1; 8-oxodGTP substrate; PPiLight assay. Md Anderson Cancer Center data curated by ChEMBL. View Source
- [2] BindingDB. BDBM50524488 (CHEMBL4589188): IC50 = 1,100 nM against recombinant His-tagged MTH1; dGTP substrate; 15 min incubation. University of Zurich data curated by ChEMBL. View Source
